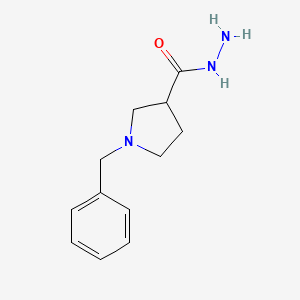

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide

Description

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide is a chemical compound with the molecular formula C12H17N3O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Properties

IUPAC Name |

1-benzylpyrrolidine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-14-12(16)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQSMZMXPUMBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)NN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392272 | |

| Record name | 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474317-63-0 | |

| Record name | 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

Step 1: Synthesis of 1-Benzyl-pyrrolidine-3-carboxylic Acid

The precursor acid is synthesized via alkylation of pyrrolidine with benzyl chloride, followed by carboxylation at the 3-position.

Step 2: Activation with Carbodiimides

The carboxylic acid is activated using coupling agents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of hydroxybenzotriazole (HOBt).

Step 3: Hydrazide Formation

The activated intermediate reacts with hydrazine hydrate at room temperature or mild heating (25–40°C) to yield the target hydrazide.

Key Advantages :

Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Agent | EDC/HOBt | Maximizes activation efficiency |

| Solvent | Dichloromethane (DCM) or DMF | Balances solubility and reactivity |

| Hydrazine Ratio | 1.5–2.0 equivalents | Ensures complete conversion |

| Temperature | 25–40°C | Prevents decomposition |

Alternative Synthetic Pathways

Acid Chloride Route

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with hydrazine yields the hydrazide. While effective, this method requires stringent moisture control and generates corrosive byproducts.

Typical Conditions :

- Chlorinating Agent : SOCl₂ (2.0 equivalents)

- Solvent : Dry toluene or THF

- Reaction Time : 4–6 hours at 60°C

Solid-Phase Synthesis

For high-throughput applications, the hydrazide can be synthesized on solid supports using Wang or Rink amide resins. This method facilitates easy purification but is cost-prohibitive for large-scale production.

Reaction Optimization and Yield Enhancement

Solvent Effects

Polar aprotic solvents like DMF enhance activation efficiency but may require post-reaction purification to remove residuals. Ethanol, though less efficient, simplifies workup.

Stoichiometric Adjustments

Using a 10–20% excess of hydrazine ensures complete conversion, particularly in scaled-up reactions.

Catalytic Additives

- DMAP (4-Dimethylaminopyridine) : Accelerates carbodiimide-mediated couplings.

- Molecular Sieves : Absorb moisture, preventing hydrolysis of activated intermediates.

Scalability and Industrial Production Approaches

Industrial synthesis prioritizes cost-effectiveness and safety. The activation-based method using EDC/HOBt is preferred for its balance of yield and scalability. Key considerations include:

- Continuous Flow Reactors : Reduce reaction times and improve heat management.

- In-Situ Activation : Eliminates isolation of reactive intermediates, enhancing safety.

- Waste Management : Neutralization of carbodiimide byproducts (e.g., urea derivatives) is critical for environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Azides or nitroso derivatives.

Reduction Products: Amines or hydrazines.

Substitution Products: Various substituted hydrazides or amides.

Scientific Research Applications

Scientific Research Applications

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide has several notable applications:

Medicinal Chemistry

- Drug Development : The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural features suggest potential as a lead compound for developing new drugs aimed at conditions such as depression or anxiety disorders.

- Enzyme Inhibition : The hydrazide group allows for specific interactions with biological targets, making it valuable in studies involving enzyme inhibition and receptor binding.

Organic Synthesis

- Building Block : It acts as a versatile building block for synthesizing more complex molecules, including derivatives with potential therapeutic effects. The presence of the carboxylic acid hydrazide functional group suggests applications in peptide synthesis and other organic transformations.

Biological Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit varying degrees of anticancer activity. For example, modifications to the structure can enhance cytotoxicity against cancer cell lines such as A375 and HT-29 .

- Antimicrobial Properties : Compounds derived from this hydrazide have shown promising antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and antifungal properties against pathogens such as Candida albicans and Aspergillus niger .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer activity. Specifically, modifications involving phenyl substitutions led to enhanced cytotoxic effects on non-cancerous cells, suggesting a structure-dependent relationship between chemical modifications and biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation highlighted the antimicrobial efficacy of hydrazone derivatives synthesized from this compound. These derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-benzyl-pyrrolidine-3-carboxylic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The benzyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

1-Benzyl-pyrrolidine-3-carboxylic acid: The parent compound, lacking the hydrazide group.

1-Benzyl-pyrrolidine-3-carboxylic acid amide: Similar structure but with an amide group instead of a hydrazide.

1-Benzyl-3-pyrrolidinol: A hydroxyl derivative of the parent compound.

Uniqueness: 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity and biological activity compared to its analogs. The hydrazide group allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design .

Biological Activity

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide (CAS No. 474317-63-0) is a derivative of pyrrolidine, featuring a hydrazide functional group that imparts unique biological properties. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential interactions with biological targets, including enzymes and receptors.

- Molecular Formula : C₁₂H₁₇N₃O

- Molecular Weight : 219.28 g/mol

- IUPAC Name : 1-benzylpyrrolidine-3-carbohydrazide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The hydrazide group can form hydrogen bonds or covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can result in various biological effects, including anti-inflammatory and anticancer activities .

- Receptor Binding : The compound's structural similarity to biologically active molecules allows it to bind to receptors, potentially influencing signaling pathways involved in various physiological processes.

Enzyme Inhibition Studies

Several studies have explored the enzyme inhibitory potential of this compound:

- Case Study 1 : In a study examining the compound's effects on enzyme activity, it was found to inhibit key enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Aldose Reductase | Competitive | 12.5 |

| Cyclooxygenase | Non-competitive | 20.0 |

Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage:

- Case Study 2 : A study demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Applications in Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological and metabolic disorders. Its unique structure allows for modifications that enhance its biological activity:

- Peptide Synthesis : The hydrazide functional group facilitates the formation of peptide bonds, making it useful in synthesizing peptide-based drugs.

Toxicological Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Acute Toxicity : Classified as Category 3 for oral and dermal toxicity, indicating harmful effects upon exposure .

- Carcinogenic Potential : Some studies suggest that components related to hydrazine derivatives may exhibit carcinogenic properties; however, specific data on this compound is limited .

Research Findings and Future Directions

Despite the promising biological activities associated with this compound, there is a need for further research:

- In Vivo Studies : More comprehensive studies are required to evaluate the compound's efficacy and safety in living organisms.

- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its biological effects will enhance understanding and facilitate drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via multi-step reactions starting from pyrrolidine derivatives. A common approach involves:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a precursor (e.g., benzylamine derivatives) under basic conditions .

- Step 2 : Introduction of the hydrazide group by reacting the carboxylic acid intermediate with hydrazine hydrate in ethanol under reflux (3–6 hours) .

- Optimization : Key parameters include solvent choice (ethanol or DMF), temperature control (80–100°C), and stoichiometric ratios (hydrazine:acid = 1.2:1). Yields improve with inert atmospheres (N₂) and catalytic bases like pyridine .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Characterization Workflow :

- NMR : ¹H/¹³C NMR to confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and hydrazide NH₂ signals (δ 4.5–5.0 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 3300–3400 cm⁻¹ (N-H stretches) .

- HPLC : Purity analysis using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance antibacterial activity while minimizing cytotoxicity?

- Derivatization Strategies :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzyl position to improve membrane permeability .

- Heterocyclic Modifications : Replace the pyrrolidine ring with isoxazole or triazole moieties to target bacterial enzymes (e.g., DNA gyrase) .

- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with bacterial targets (e.g., penicillin-binding proteins) .

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

- Data Contradiction Analysis :

- Step 1 : Validate assay conditions (e.g., MIC values using standardized CLSI protocols) to rule out false negatives/positives .

- Step 2 : Assess pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) to explain reduced in vivo efficacy .

- Step 3 : Conduct comparative studies with structural analogs to isolate contributing functional groups .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

- Computational Workflow :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes .

- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields during the hydrazide formation step?

- Troubleshooting :

- Cause 1 : Incomplete conversion due to insufficient hydrazine. Solution : Increase hydrazine:acid ratio to 1.5:1 and extend reaction time .

- Cause 2 : Side reactions (e.g., hydrolysis). Solution : Use anhydrous solvents and molecular sieves to scavenge water .

Q. What strategies improve the enantiomeric purity of chiral derivatives?

- Stereochemical Control :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.